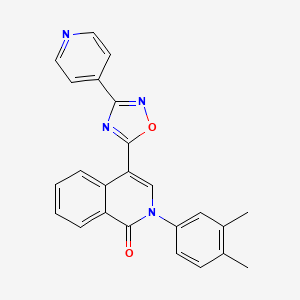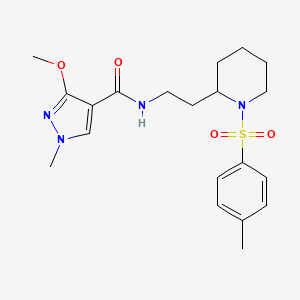
3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide, also known as MTPE, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmacological tool.
Scientific Research Applications
X-ray Powder Diffraction Analysis
X-ray powder diffraction data have been reported for compounds closely related to the chemical of interest, serving as intermediates in the synthesis of pharmaceuticals like apixaban. This data is crucial for understanding the crystalline structure and purity of these compounds, with no detectable impurities observed in the reported study (Qing Wang et al., 2017).
Cytotoxicity and Anticancer Activity
Several studies have focused on synthesizing and characterizing derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine, demonstrating in vitro cytotoxic activity against various cancer cell lines. This research highlights the potential of pyrazole derivatives in developing new anticancer agents (Ashraf S. Hassan et al., 2014), (X. Bu et al., 2002).
Auxin Activities and Agricultural Applications
Research on acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has explored their auxin activities and potential antiblastic effects on wheat gemma, indicating possible applications in agriculture (A. Yue et al., 2010).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-15-7-9-17(10-8-15)29(26,27)24-13-5-4-6-16(24)11-12-21-19(25)18-14-23(2)22-20(18)28-3/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSTZKMQAVPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)
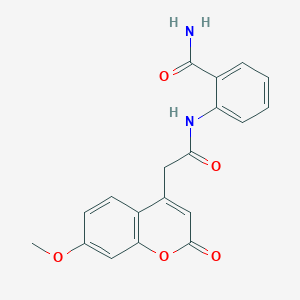
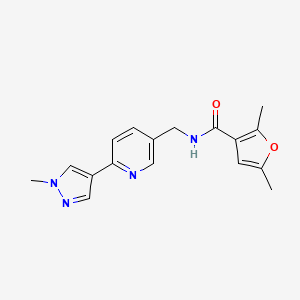
![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)

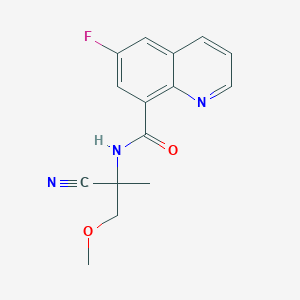

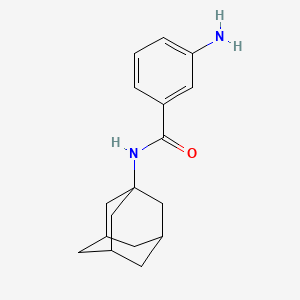
![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
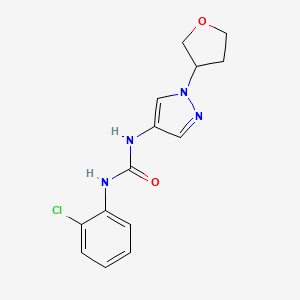
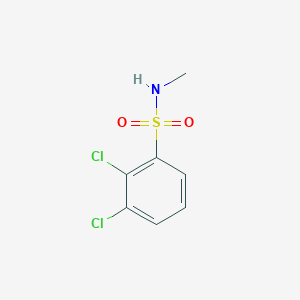
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
